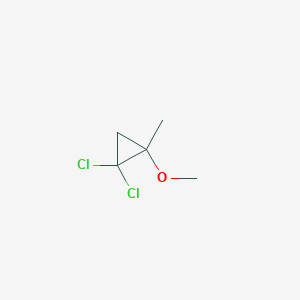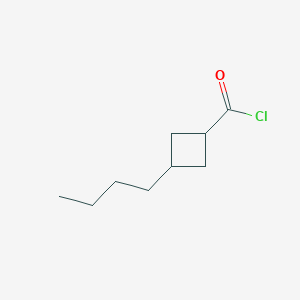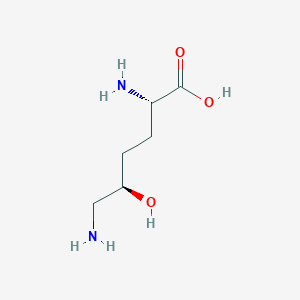![molecular formula C₂₄H₃₂O₁₆ B044639 [3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate CAS No. 28868-67-9](/img/structure/B44639.png)
[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex bicyclic and tricyclic structures similar to the target compound involves intricate steps, including one-pot transformations, cyclizations, and the use of catalysts like palladium chloride for intramolecular reactions. These methods highlight the synthetic accessibility of such compounds through tailored chemical pathways (Grošelj et al., 2005; KongkathipBoonsong et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds like the one is characterized using techniques such as NMR and X-ray diffraction, confirming the configurations of intermediates and final products. These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule and its stereochemistry (Uroš Grošelj et al., 2005).
Chemical Reactions and Properties
Research into similar bicyclic and tricyclic compounds shows a variety of chemical reactions, including oxidation, bromination, and enzymatic desymmetrization. These reactions demonstrate the reactivity and functional group transformations that are possible within such complex frameworks (Coste & Gerber‐Lemaire, 2005).
Scientific Research Applications
Occurrence and Toxicity of Environmental Compounds
Research on the occurrence and toxicity of antimicrobial agents like triclosan highlights the environmental impact of chemical substances. Triclosan, a broad-spectrum antibacterial agent, has been found in various environmental compartments due to its partial elimination in sewage treatment plants. Its persistence and potential transformation into more toxic compounds underscore the importance of studying the environmental fate and impact of synthetic chemicals (Bedoux et al., 2012).
Analytical Methods in Antioxidant Activity
A review on analytical methods used to determine antioxidant activity presents critical evaluations of various tests, highlighting their applicability and limitations. This research is crucial for understanding the antioxidant properties of compounds, which could be relevant to the study of complex chemical substances and their potential applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Bioadditive Synthesis from Glycerol
The synthesis of bioadditives like triacetin from glycerol, a by-product of biodiesel production, represents an innovative approach to enhancing fuel performance. This research underscores the importance of chemical synthesis processes in improving energy sources and the performance of biodiesel machines (Mufrodi et al., 2018).
Alternative Routes of Biodiesel Production
A review discussing alternative routes for biodiesel production through interesterification highlights the shift towards more sustainable and cleaner processes. By not separating the by-product triacetin from biodiesel, the process becomes more sustainable, emphasizing the role of innovative chemical processes in addressing environmental challenges (Esan et al., 2021).
properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O16/c1-9(25)31-7-15-17(33-10(2)26)19(34-11(3)27)22(37-14(6)30)24(39-15)40-18-16-8-32-23(38-16)21(36-13(5)29)20(18)35-12(4)28/h15-24H,7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYANUNAAANZGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C3COC(O3)C(C2OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295766 |
Source


|
| Record name | 2-[(acetyloxy)methyl]-6-{[3,4-bis(acetyloxy)-6,8-dioxabicyclo[3.2.1]oct-2-yl]oxy}tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate | |
CAS RN |
28868-67-9 |
Source


|
| Record name | NSC105391 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(acetyloxy)methyl]-6-{[3,4-bis(acetyloxy)-6,8-dioxabicyclo[3.2.1]oct-2-yl]oxy}tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

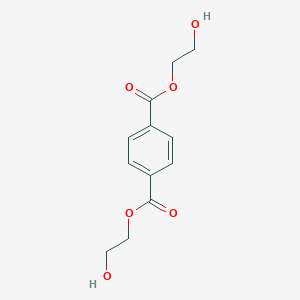
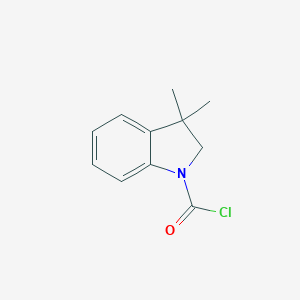
![Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B44563.png)
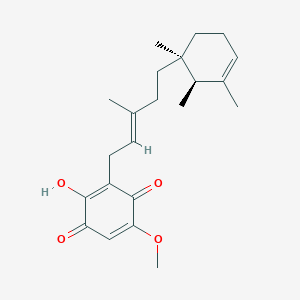
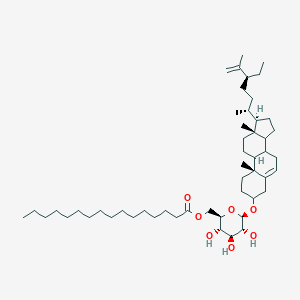

![2-[4-(Octyloxy)phenyl]pyrimidin-5-OL](/img/structure/B44567.png)

